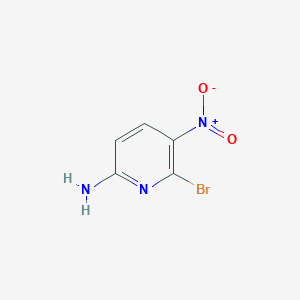

6-溴-5-硝基吡啶-2-胺

描述

Synthesis Analysis

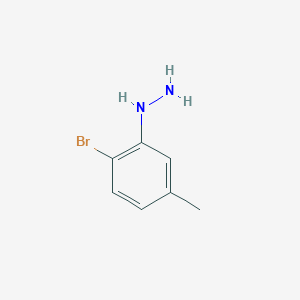

The synthesis of related compounds such as 2-Amino-6-bromopyridine has been achieved through a multi-step process involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry has been reported, demonstrating the synthetic utility of bromo-substituted pyridines .

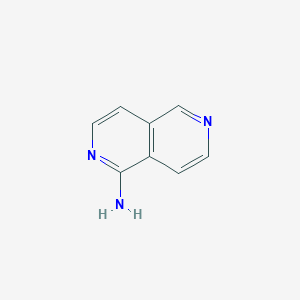

Molecular Structure Analysis

Studies on 2-Amino-3-bromo-5-nitropyridine have provided detailed insights into the molecular structure using Density Functional Theory (DFT) calculations and spectroscopic methods. The molecular equilibrium geometry was fully optimized, and vibrational frequencies were obtained and compared with experimental FT-IR and FT-Raman spectral data .

Chemical Reactions Analysis

The reactivity of bromo-nitropyridines has been explored in various contexts. For instance, 5,6-dichloro-3-nitropyrazinamine, a related compound, was found to undergo nucleophilic displacement of the chloro group by amines and other reactions leading to the formation of condensed ring systems . Additionally, the reaction of 3-bromo-4-nitropyridine with amines resulted in unexpected nitro-group migration products, indicating the complexity of reactions involving bromo-nitropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridines can be inferred from studies on similar compounds. For example, the title compound in paper has a low softness value and a high electrophilicity index, suggesting biological activity. The stability and charge delocalization were studied using Natural Bond Orbital (NBO) analysis, and the compound exhibited promising Non-Linear Optical (NLO) behavior, which could make it a good candidate for NLO materials .

科学研究应用

合成和化学转化

大规模合成和氧化过程:阿戈斯蒂等人(2017 年)的一项研究探索了通过过氧化氢氧化从相应的胺大规模合成 5-溴-2-硝基吡啶。该过程突出了在实验室试验中实现高纯度和可重复性的挑战,这些挑战通过为大规模生产制定可靠的反应条件和安全边界来克服 (Agosti et al., 2017)。

配位化学的配体合成:查博尼埃等人(2002 年)描述了合成结合 5'-取代-6-羧基-2,2'-联吡啶亚基的柔性多齿配体。这项工作涉及优化克罗恩克方案,然后进行自由基溴化和功能化过程以生产多功能化的联吡啶配体,证明了该化合物在合成复杂配体方面的多功能性,该配体在配位化学中具有潜在应用 (Charbonnière et al., 2002)。

计算化学和材料科学

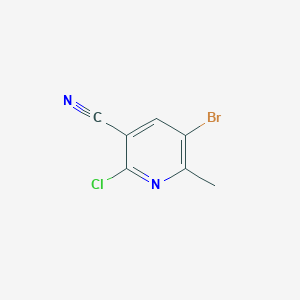

- 分子性质的计算研究:阿鲁拉巴拉纳姆等人(2021 年)使用 DFT/B3LYP 方法对相关化合物 5-溴-3-硝基吡啶-2-腈的分子结构和能量进行了计算。这项研究包括对分子静电势、前沿分子轨道和拓扑的分析,提供了对这种分子的反应性和在材料科学中的潜在应用的见解 (Arulaabaranam et al., 2021)。

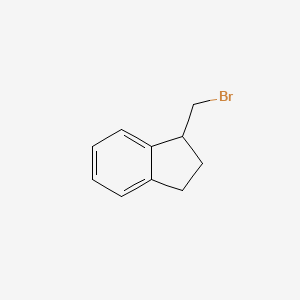

反应机理和新反应

- 新型硝基迁移:姚等人(2005 年)在 3-溴-4-硝基吡啶与胺反应时发现了一种意外的硝基迁移,导致通过重排机理形成产物。这项研究提供了对硝基吡啶衍生物反应性的宝贵见解,并为合成具有重排硝基的化合物开辟了新的途径 (Yao et al., 2005)。

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSICIBOPCHOCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516056 | |

| Record name | 6-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-nitropyridin-2-amine | |

CAS RN |

84487-05-8 | |

| Record name | 6-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)